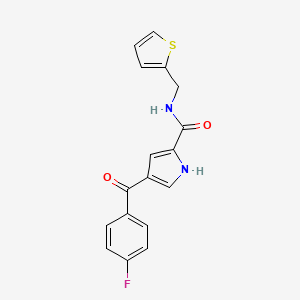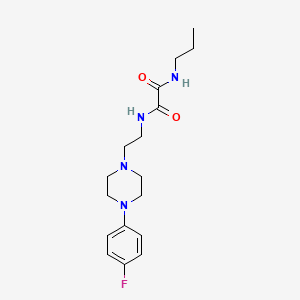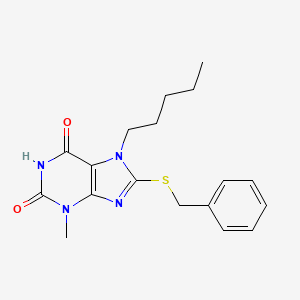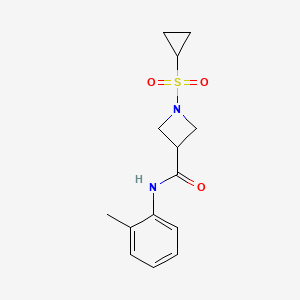![molecular formula C6H5ClF2N2O2 B2390608 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid CAS No. 1946817-28-2](/img/structure/B2390608.png)
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid, also known as CF3-PCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyrazole derivatives and has a molecular weight of 225.62 g/mol. CF3-PCA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. In inflammatory cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the inhibition of cell growth and proliferation. In inflammatory cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. In animal models, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good solubility in common solvents. However, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid also has some limitations, including its instability under acidic conditions and its poor stability in aqueous solutions. These limitations can be overcome by using appropriate storage conditions and by optimizing the experimental conditions.
未来方向
There are several future directions for the research on 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields. In medicinal chemistry, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be further optimized to improve its potency and selectivity as an anticancer or anti-inflammatory agent. In material science, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be used as a building block for the synthesis of new functional materials with unique properties. In agriculture, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be further studied as a potential herbicide, with the aim of developing a more effective and eco-friendly weed control method.
合成方法
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be synthesized using different methods, including a one-pot reaction, a multistep reaction, and a microwave-assisted reaction. The one-pot reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with ethyl chloroacetate in the presence of a base and a solvent. The multistep reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with ethyl chloroacetate to form ethyl 2-(4-chloro-5-(difluoromethyl)pyrazol-1-yl)acetate, which is then hydrolyzed to 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid. The microwave-assisted reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with chloroacetic acid in the presence of a base and a solvent under microwave irradiation.
科学研究应用
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has also been studied as a potential anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In material science, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential building block for the synthesis of functional materials, such as liquid crystals and polymers. In agriculture, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds.
属性
IUPAC Name |
2-[4-chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c7-3-1-10-11(2-4(12)13)5(3)6(8)9/h1,6H,2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXNGQEUPXUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2390528.png)
![(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2390529.png)


![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)


![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)
![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)

